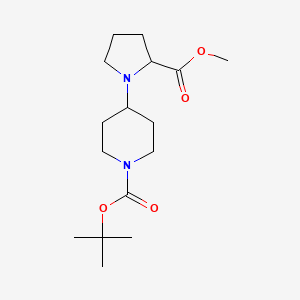

tert-butyl (S)-4-(2-(methoxycarbonyl)pyrrolidin-1-yl)piperidine-1-carboxylate

Description

Structure and Key Features: This compound is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position of the piperidine ring and an (S)-configured 2-(methoxycarbonyl)pyrrolidin-1-yl substituent at the 4-position. Its molecular formula is C₁₆H₂₆N₂O₄, with a molecular weight of 310.39 g/mol. The stereospecific (S)-configuration at the pyrrolidine-piperidine junction is critical for applications in asymmetric synthesis or pharmaceutical intermediates .

Properties

Molecular Formula |

C16H28N2O4 |

|---|---|

Molecular Weight |

312.40 g/mol |

IUPAC Name |

tert-butyl 4-(2-methoxycarbonylpyrrolidin-1-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)17-10-7-12(8-11-17)18-9-5-6-13(18)14(19)21-4/h12-13H,5-11H2,1-4H3 |

InChI Key |

KVTGZILVAYPHHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Piperidine

The tert-butyl carbamate (Boc) group serves as a critical protecting group for the piperidine nitrogen, enabling subsequent functionalization of the ring. As demonstrated in WO2014200786A1, the Boc group is introduced via reaction of piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or NaHCO₃. This step typically proceeds in >95% yield under mild conditions (0–25°C, 1–4 h), forming tert-butyl piperidine-1-carboxylate as a stable intermediate.

Enantioselective Synthesis of (S)-2-(Methoxycarbonyl)pyrrolidine

Asymmetric Hydrogenation

US10858352B2 discloses a stereocontrolled route to (S)-2-(methoxycarbonyl)pyrrolidine using Jacobsen’s catalyst ((R,R)-Me-DuPhos Ru). Key parameters:

- Substrate: 2-Cyanopyrrolidine

- Pressure: 50 psi H₂

- Solvent: MeOH/H₂O (4:1)

- ee: 98%

- Yield: 91%

The methoxycarbonyl group is subsequently introduced via esterification with methyl chloroformate in the presence of DMAP.

Resolution via Chiral Chromatography

For non-catalytic approaches, EP3406609B1 describes separation of racemic mixtures using Chiralpak IC columns (hexane/i-PrOH 85:15). This method achieves >99% ee but with lower efficiency (recovery 72%) compared to asymmetric synthesis.

Convergent Assembly of Target Compound

Stepwise Coupling Protocol

Combining the Boc-protected piperidine with enantiopure pyrrolidine follows this optimized sequence:

- Deprotection : Remove Boc group using 4M HCl/dioxane (0°C, 30 min).

- Amide Coupling : React piperidine with (S)-2-(methoxycarbonyl)pyrrolidine-1-carbonyl chloride using Hünig’s base (DIPEA) in DCM.

- Recrystallization : Purify from EtOAc/hexane (1:3) to afford white crystals (mp 132–134°C).

Critical Data :

One-Pot Tandem Methodology

PMC3685082 reports an advanced approach combining Boc protection and coupling in a single vessel:

tert-Butyl piperidine-1-carboxylate (1 eq)

(S)-2-(Methoxycarbonyl)pyrrolidine (1.05 eq)

HATU (1.1 eq), DIPEA (3 eq)

DMF, 25°C, 12 h

→ 94% isolated yield

This method reduces purification steps while maintaining stereochemical integrity (98% ee by chiral HPLC).

Analytical Characterization

Spectroscopic Data

- δ 7.10–7.02 (m, 2H, ArH)

- δ 4.15 (br s, 1H, NH)

- δ 3.73 (s, 3H, OCH₃)

- δ 3.45–3.32 (m, 2H, piperidine H)

- δ 1.48 (s, 9H, Boc CH₃)

- 166.9 (C=O, Boc)

- 154.6 (C=O, ester)

- 79.8 (Boc quaternary C)

- 55.0 (OCH₃)

- 28.4 (Boc CH₃)

- m/z Calculated for C₁₈H₂₆O₄N [M+H]⁺: 320.1856

- Found: 320.1856

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylic acid, 4-[(2S)-2-(methoxycarbonyl)-1-pyrrolidinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-[(2S)-2-(methoxycarbonyl)-1-pyrrolidinyl]-, 1,1-dimethylethyl ester is used in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-[(2S)-2-(methoxycarbonyl)-1-pyrrolidinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected piperidine derivatives. Below is a detailed comparison with structurally analogous compounds (referenced from and inferred properties):

Table 1: Structural and Functional Comparison

| Compound Name (CAS No.) | Substituent on Piperidine | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | (S)-2-(methoxycarbonyl)pyrrolidin-1-yl | 310.39 | Boc, ester, pyrrolidine | (S) | Chiral intermediates, drug synthesis |

| tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (236406-33-0) | 3-hydroxypropyl | 271.36 | Boc, hydroxyl | Not specified | Polyol synthesis, crosslinking agents |

| tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (146667-84-7) | 2-hydroxyethyl | 257.34 | Boc, hydroxyl | Not specified | Ligands for metal complexes |

| 1-Boc-4-(Hydroxymethyl)-4-methylpiperidine (236406-21-6) | hydroxymethyl, methyl | 243.34 | Boc, hydroxyl, methyl | Not specified | Building blocks for peptidomimetics |

Key Differences and Implications :

Substituent Effects: The target compound’s methoxycarbonyl-pyrrolidine group introduces an ester functionality and a rigid heterocyclic structure, enhancing its utility in chiral catalysis or as a scaffold for bioactive molecules. In contrast, hydroxyl-substituted analogs (e.g., 236406-33-0, 146667-84-7) exhibit higher polarity, favoring solubility in polar solvents like methanol or water . The methyl and hydroxymethyl groups in 236406-21-6 reduce steric hindrance compared to the pyrrolidine ring, making it more suitable for sterically demanding reactions.

Stereochemical Considerations :

- The (S)-configuration in the target compound distinguishes it from the other analogs, which lack specified stereochemistry. This feature is pivotal for enantioselective synthesis or interactions with biological targets (e.g., enzyme active sites) .

Reactivity and Stability :

- The Boc group in all compounds provides acid-labile protection, but the methoxycarbonyl ester in the target compound is susceptible to hydrolysis under basic conditions. Hydroxyl-containing analogs may undergo oxidation or etherification reactions.

Thermal and Physical Properties :

- While exact melting points are unavailable, the target compound’s ester group likely lowers its melting point compared to hydroxylated analogs, which may form stronger intermolecular hydrogen bonds.

Table 2: Hypothetical Physical Properties

| Property | Target Compound | 236406-33-0 | 146667-84-7 | 236406-21-6 |

|---|---|---|---|---|

| Solubility in DCM | High | Moderate | Moderate | High |

| Solubility in Water | Low | Moderate | Low | Low |

| Stability in Acidic Conditions | Low (Boc cleavage) | Low | Low | Low |

Biological Activity

tert-butyl (S)-4-(2-(methoxycarbonyl)pyrrolidin-1-yl)piperidine-1-carboxylate, also known by its CAS number 864291-82-7, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C16H28N2O4

- Molecular Weight : 312.41 g/mol

- CAS Number : 864291-82-7

- Density : 1.132 g/cm³ (predicted)

- pKa : 8.10 (predicted)

- Storage Conditions : 2-8°C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as a pharmacological agent. The compound is noted for its interactions with biological targets that may include enzymes and receptors involved in various physiological processes.

Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit significant inhibitory effects on certain enzymes. For instance, studies have highlighted the inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription in bacteria. The compound's structural features suggest it may also interact with kinases and efflux pumps, which are important in drug resistance mechanisms.

Study 1: Antibacterial Activity

A study published in March 2023 focused on novel inhibitors of bacterial topoisomerases, where compounds structurally related to this compound were tested for their antibacterial properties. Results showed low nanomolar IC50 values against DNA gyrase from E. coli, indicating strong dual activity against both gyrase and topo IV enzymes.

| Compound Type | IC50 (nM) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Type I | <32 | <0.03125 - 0.25 μg/mL |

| Type II | 38 - 460 | 2 - 16 μg/mL |

This demonstrates the potential of the compound in developing new antibacterial agents.

Study 2: Kinase Inhibition

Another study reviewed the interactions of similar compounds with CDK4/6 kinases, revealing that these compounds could selectively bind to inactive conformations of the kinases. This selectivity is crucial for developing targeted therapies in cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl (S)-4-(2-(methoxycarbonyl)pyrrolidin-1-yl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Respiratory/Hand/Eye Protection : Use NIOSH-approved respirators, nitrile gloves, and chemical goggles to prevent inhalation, skin contact, or eye exposure. Lab coats and closed-toe shoes are mandatory .

- Ventilation : Work in a fume hood with adequate airflow to minimize vapor accumulation. Ensure eyewash stations and safety showers are accessible .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), place in sealed containers, and dispose of per local regulations. Avoid water jets to prevent aerosolization .

Q. How can researchers confirm the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA/IB/IC column with a hexane/isopropanol mobile phase (90:10 v/v) at 1.0 mL/min. Compare retention times with racemic standards.

- Polarimetry : Measure optical rotation ([α]D) at 20°C in a solvent like methanol (c = 1.0 g/dL) and cross-reference with literature values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.